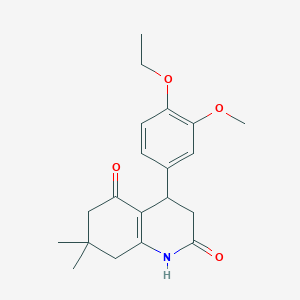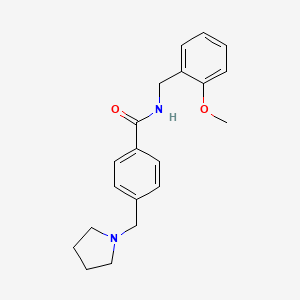![molecular formula C16H24N2O4S B4434240 N-[3-(2,6-dimethyl-4-morpholinyl)-3-oxopropyl]-4-methylbenzenesulfonamide](/img/structure/B4434240.png)
N-[3-(2,6-dimethyl-4-morpholinyl)-3-oxopropyl]-4-methylbenzenesulfonamide
Descripción general
Descripción
N-[3-(2,6-dimethyl-4-morpholinyl)-3-oxopropyl]-4-methylbenzenesulfonamide, also known as NBD-556, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively target certain enzymes and proteins.
Mecanismo De Acción
The mechanism of action of N-[3-(2,6-dimethyl-4-morpholinyl)-3-oxopropyl]-4-methylbenzenesulfonamide involves its ability to selectively bind to and inhibit the activity of certain enzymes and proteins. It has been shown to bind to the ATP-binding site of protein kinase C, preventing its activation and downstream signaling. N-[3-(2,6-dimethyl-4-morpholinyl)-3-oxopropyl]-4-methylbenzenesulfonamide has also been shown to bind to the CXCR4 receptor and prevent its activation by its ligand, CXCL12.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-(2,6-dimethyl-4-morpholinyl)-3-oxopropyl]-4-methylbenzenesulfonamide are dependent on its specific target and the signaling pathways involved. It has been shown to inhibit the proliferation of cancer cells by modulating the activity of certain signaling pathways, such as the PI3K/Akt/mTOR pathway. N-[3-(2,6-dimethyl-4-morpholinyl)-3-oxopropyl]-4-methylbenzenesulfonamide has also been shown to modulate the immune response by inhibiting the activity of certain immune cells, such as T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[3-(2,6-dimethyl-4-morpholinyl)-3-oxopropyl]-4-methylbenzenesulfonamide in lab experiments is its ability to selectively target certain enzymes and proteins, allowing for more precise investigations of specific signaling pathways and cellular processes. However, one limitation of using N-[3-(2,6-dimethyl-4-morpholinyl)-3-oxopropyl]-4-methylbenzenesulfonamide is its potential off-target effects, as it may also bind to other proteins and enzymes with similar ATP-binding sites.
Direcciones Futuras
There are several future directions for the use of N-[3-(2,6-dimethyl-4-morpholinyl)-3-oxopropyl]-4-methylbenzenesulfonamide in scientific research. One potential direction is the investigation of its role in the regulation of autophagy, a cellular process involved in the degradation of damaged proteins and organelles. N-[3-(2,6-dimethyl-4-morpholinyl)-3-oxopropyl]-4-methylbenzenesulfonamide has also been shown to modulate the activity of certain ion channels, such as the TRPM7 channel, and further research may elucidate its role in ion channel regulation. Additionally, the development of more potent and selective inhibitors of protein kinase C and other enzymes may lead to the discovery of new therapeutic targets for the treatment of cancer and other diseases.
Aplicaciones Científicas De Investigación
N-[3-(2,6-dimethyl-4-morpholinyl)-3-oxopropyl]-4-methylbenzenesulfonamide has been used in a variety of scientific research applications, including the study of enzyme activity, protein-protein interactions, and cell signaling pathways. It has been shown to selectively inhibit the activity of certain enzymes, such as protein kinase C, and to modulate the activity of other proteins, such as the G protein-coupled receptor CXCR4. N-[3-(2,6-dimethyl-4-morpholinyl)-3-oxopropyl]-4-methylbenzenesulfonamide has also been used to investigate the role of certain signaling pathways in cancer and other diseases.
Propiedades
IUPAC Name |
N-[3-(2,6-dimethylmorpholin-4-yl)-3-oxopropyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-12-4-6-15(7-5-12)23(20,21)17-9-8-16(19)18-10-13(2)22-14(3)11-18/h4-7,13-14,17H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIANHGSXIOCKLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CCNS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-isobutyl-3,4,9-trimethyl-7-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4434170.png)
![1-allyl-3-tert-butyl-9-methyl-7-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4434175.png)
![N-{1-methyl-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}butanamide](/img/structure/B4434178.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-3-methylbenzamide](/img/structure/B4434182.png)
![2,4-dichloro-5-[(cyclopropylamino)sulfonyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4434187.png)



![N-bicyclo[2.2.1]hept-2-yl-1-(2-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B4434208.png)
![ethyl [(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]acetate](/img/structure/B4434212.png)

![1-{[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}indoline](/img/structure/B4434218.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B4434229.png)
